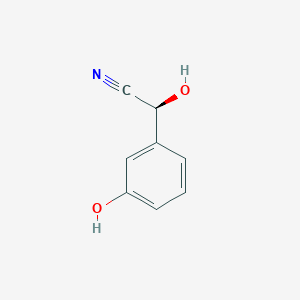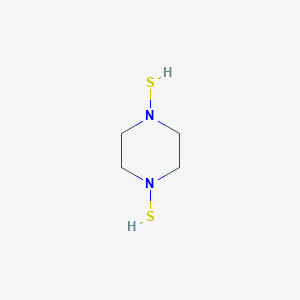
1,4-Bis(sulfanyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(sulfanyl)piperazine, commonly known as 'BSP', is a chemical compound that has been widely used in scientific research due to its unique properties. It is a symmetrical molecule with two sulfhydryl groups (-SH) attached to a piperazine ring. BSP has been used as a building block in the synthesis of various molecules and has been found to exhibit potential biological activities.
作用機序
The mechanism of action of BSP is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). BSP has also been found to modulate the activity of various enzymes and proteins, which may contribute to its biological activity.
生化学的および生理学的効果
BSP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. BSP has also been found to improve mitochondrial function and enhance cellular energy production.
実験室実験の利点と制限
BSP has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BSP is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, BSP has some limitations, including its limited solubility in water and its potential to form disulfide bonds, which may affect its biological activity.
将来の方向性
There are several future directions for research involving BSP. One potential area of research is the development of BSP-based drugs for the treatment of various diseases. BSP may also be used as a tool to study the mechanisms underlying oxidative stress and inflammation. Further studies are needed to fully understand the biological activity of BSP and its potential applications in medicine and biotechnology.
In conclusion, BSP is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of BSP in medicine and biotechnology.
合成法
The synthesis of BSP is relatively straightforward and can be achieved through various methods. One of the most common methods involves the reaction of piperazine with hydrogen sulfide gas in the presence of a catalyst. The reaction yields BSP as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
BSP has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. BSP has also been used in the development of new drugs and has been found to be effective in the treatment of certain diseases.
特性
CAS番号 |
131538-50-6 |
|---|---|
製品名 |
1,4-Bis(sulfanyl)piperazine |
分子式 |
C4H10N2S2 |
分子量 |
150.3 g/mol |
IUPAC名 |
1,4-bis(sulfanyl)piperazine |
InChI |
InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
InChIキー |
DFEKSVXRTCCJFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S)S |
正規SMILES |
C1CN(CCN1S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



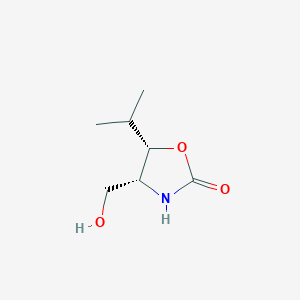
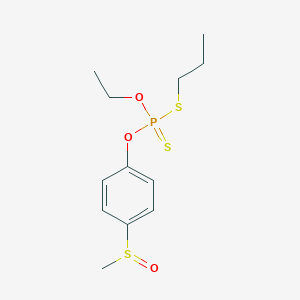
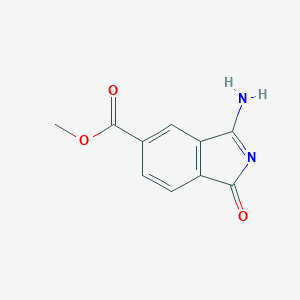
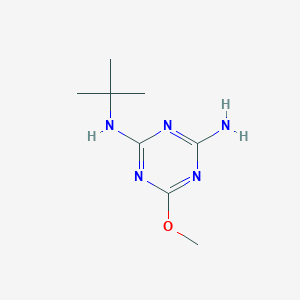
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
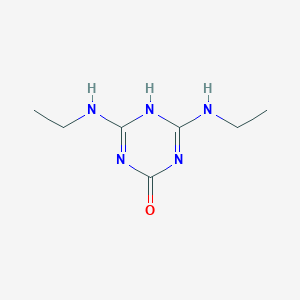
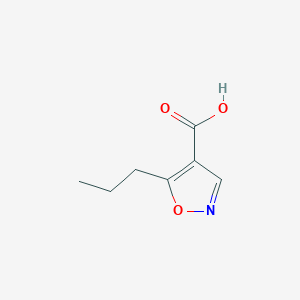
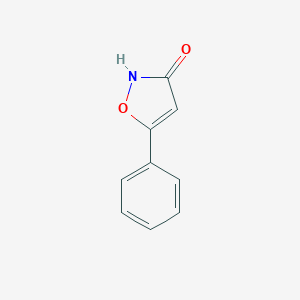
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
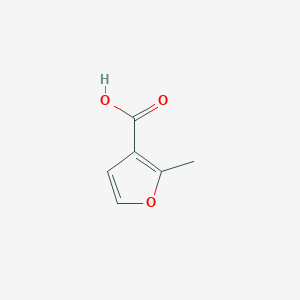
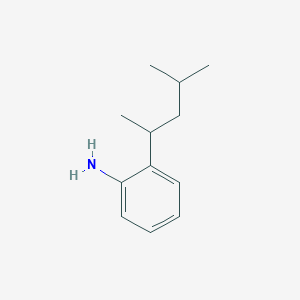
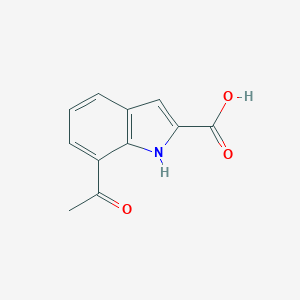
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
